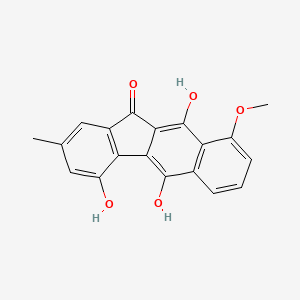
Kinafluorenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kinafluorenone is a natural product found in Streptomyces murayamaensis with data available.
科学的研究の応用
Synthesis and Structural Analysis
Kinafluorenone, a molecule of significant interest in the field of medicinal chemistry, has been the subject of various synthetic and structural studies. Researchers Woo et al. (2010) detailed a 12-step enantioselective synthetic route for the anticancer agent kinamycin F, a relative of kinafluorenone, highlighting a sequence for constructing the diazonapthoquinone function, a core component of kinafluorenone's structure. This sequence includes a fluoride-mediated coupling, palladium-mediated cyclization, and diazo-transfer to introduce the diazo function, pivotal for the molecule's bioactivity (Woo et al., 2010). Similarly, Qabaja and Jones (2000) explored intramolecular palladium-mediated arylation approaches for synthesizing benzo[b]fluorenes, a scaffold to which kinafluorenone belongs. Their work provided efficient synthetic routes to kinafluorenone, offering alternatives to traditional methods and insights into the molecule's complex structure (Qabaja & Jones, 2000).
Potential in Antitumor Activity
The unique structural features of kinafluorenone are believed to contribute to its potential as an anticancer agent. The kinamycins, a group of compounds including kinafluorenone, are known for their potent antiproliferative and antimicrobial properties. Herzon and Woo (2012) provided a comprehensive survey of the kinamycins and lomaiviticins, emphasizing their unique diazotetrahydrobenzo[b]fluorene structure and potential in forming reactive intermediates, which may be pivotal in their bioactivity (Herzon & Woo, 2012).
Antibacterial Activities
In addition to its potential in cancer therapy, kinafluorenone has also been associated with antibacterial properties. A study on Alphonsea cylindrica barks, which led to the isolation of kinafluorenone-related alkaloids, revealed that certain derivatives exhibited significant antibacterial activity, underscoring the compound's potential in treating bacterial infections (Talip et al., 2017).
特性
分子式 |
C19H14O5 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C19H14O5/c1-8-6-10-13(11(20)7-8)15-16(18(10)22)19(23)14-9(17(15)21)4-3-5-12(14)24-2/h3-7,20-21,23H,1-2H3 |
InChIキー |
LRSIBJHMUMKLSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)O)O |
同義語 |
kinafluorenone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)


![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)
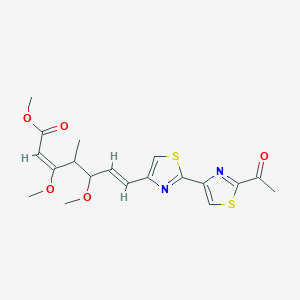
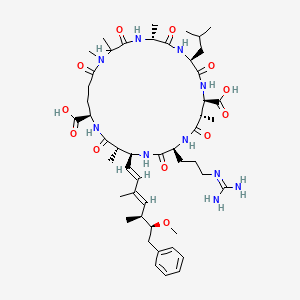
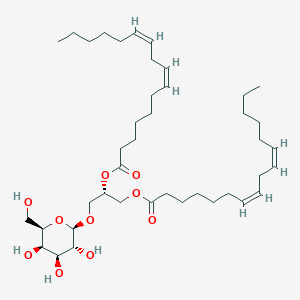
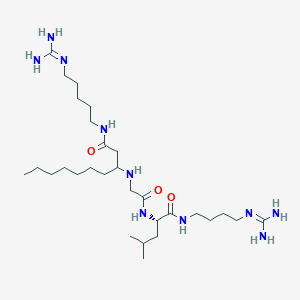
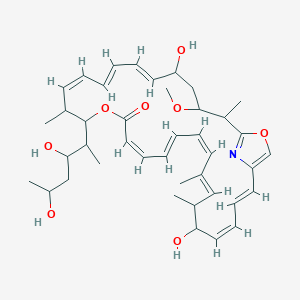

![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)